molecular formula C7H10O4S B14655578 3-((3-Carboxypropyl)thio)acrylic acid CAS No. 41108-58-1

3-((3-Carboxypropyl)thio)acrylic acid

Cat. No.: B14655578
CAS No.: 41108-58-1
M. Wt: 190.22 g/mol
InChI Key: ZZVSGQUJCJHNLE-HWKANZROSA-N
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Description

3-((3-Carboxypropyl)thio)acrylic acid is an organic compound that features both a carboxylic acid group and a thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Carboxypropyl)thio)acrylic acid can be achieved through several methods. One common approach involves the reaction of 3-mercaptopropionic acid with acrylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-((3-Carboxypropyl)thio)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Carboxypropyl)thio)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3-Carboxypropyl)thio)acrylic acid involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Acrylic acid: Similar in structure but lacks the thioether group.

    3-Mercaptopropionic acid: Contains a thiol group instead of a thioether group.

    Methacrylic acid: Similar to acrylic acid but with a methyl group on the alpha carbon.

Properties

CAS No.

41108-58-1

Molecular Formula

C7H10O4S

Molecular Weight

190.22 g/mol

IUPAC Name

4-[(E)-2-carboxyethenyl]sulfanylbutanoic acid

InChI

InChI=1S/C7H10O4S/c8-6(9)2-1-4-12-5-3-7(10)11/h3,5H,1-2,4H2,(H,8,9)(H,10,11)/b5-3+

InChI Key

ZZVSGQUJCJHNLE-HWKANZROSA-N

Isomeric SMILES

C(CC(=O)O)CS/C=C/C(=O)O

Canonical SMILES

C(CC(=O)O)CSC=CC(=O)O

Origin of Product

United States

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